molecular formula C20H19Cl3N6OS B14922351 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B14922351
M. Wt: 497.8 g/mol
InChI Key: OUISVKTXLCXGJN-KIBLKLHPSA-N
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Description

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene derivatives react with the triazole ring under acidic conditions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate compound with acetic acid hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the triazole ring, leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell growth.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
  • 1-(4-chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Uniqueness

  • Structural Features : The presence of multiple chlorophenyl groups and the specific arrangement of functional groups make it unique.
  • Biological Activity : Its potential antimicrobial, antifungal, and anticancer activities distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19Cl3N6OS

Molecular Weight

497.8 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19Cl3N6OS/c1-2-29-18(11-24-15-6-4-14(21)5-7-15)26-28-20(29)31-12-19(30)27-25-10-13-3-8-16(22)17(23)9-13/h3-10,24H,2,11-12H2,1H3,(H,27,30)/b25-10+

InChI Key

OUISVKTXLCXGJN-KIBLKLHPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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